molecular formula C14H15ClN4O2 B2583517 1-(2-chlorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea CAS No. 1797551-17-7

1-(2-chlorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Cat. No. B2583517
CAS RN: 1797551-17-7
M. Wt: 306.75
InChI Key: NYSWFLYJNVXCAF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, also known as THP-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazolylurea compounds that have been found to possess various biological activities. THP-1 has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

Potential Anti-Cancer Applications

Pyrazole derivatives, including compounds structurally similar to 1-(2-chlorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, have been synthesized and identified for their potential anti-cancer properties. These compounds have shown promising results in docking studies, suggesting a negative response against human microsomal prostaglandin E synthase 1, which could indicate potential anti-cancer applications. The physico-chemical properties and electronic structure of such compounds have been thoroughly analyzed, showing large oscillator strengths and hyperpolarizabilities, indicating their suitability as photosensitizers in photovoltaic systems and potential in medical applications (Thomas et al., 2019).

Hydrogel Formation and Morphology Tuning

Research on urea derivatives has led to the discovery of hydrogel formation capabilities in acidic environments. The morphology and rheology of these gels can be finely tuned by the identity of the anion present, offering a way to adjust the gels' physical properties for various applications. This characteristic opens avenues for the development of materials with specific mechanical properties for biomedical and technological applications (Lloyd & Steed, 2011).

Antioxidant Activity

A series of urea, thiourea, and selenourea derivatives with thiazole moieties have been synthesized and evaluated for their in vitro antioxidant activity. Preliminary structure-activity relationship studies revealed that compounds with selenourea functionality, along with a halogen group, exhibited potent antioxidant activity. These findings highlight the potential of such compounds as new classes of antioxidant agents, meriting further investigation for therapeutic applications (Reddy et al., 2015).

Molecular Docking and Biological Evaluation

The structural and electronic properties of compounds related to this compound have been comprehensively analyzed, demonstrating their potential in biological applications. Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various biological targets, indicating their potential as lead compounds for the development of new therapeutic agents. Their high first and second hyperpolarizabilities suggest applications in nonlinear optics and as candidates for optoelectronic device fabrication (ShanaParveen et al., 2016).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c15-12-3-1-2-4-13(12)18-14(20)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSWFLYJNVXCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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